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molecular formula C12H9N3O2 B8273687 2-methoxy-10H-pyridazino[3,2-b]-quinazolin-10-one

2-methoxy-10H-pyridazino[3,2-b]-quinazolin-10-one

Cat. No. B8273687
M. Wt: 227.22 g/mol
InChI Key: FEZGUDAFFUJMMU-UHFFFAOYSA-N
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Patent
US04256483

Procedure details

2-Chloro-10H-pyridazino[3,2-b]quinazolin-10-one (2.3 g) and sodium methoxide (1.1 g) in 100 ml of methanol was heated at 60° C. for 5 hours. After completion of the reaction, the solvent was removed by distillation, followed by addition of an aqueous solution of acetic acid. The precipitates were collected by filtration and recrystallized from methanol to give 1.6 g of 2-methoxy-10H-pyridazino[3,2-b]-quinazolin-10-one (Compound No. 1). M.P., 222.5°-223.0° C.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]2[N:14]([N:15]=1)[C:13](=[O:16])[C:12]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N:6]=2.[CH3:17][O-:18].[Na+]>CO>[CH3:17][O:18][C:2]1[CH:3]=[CH:4][C:5]2[N:14]([N:15]=1)[C:13](=[O:16])[C:12]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N:6]=2 |f:1.2|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
ClC=1C=CC2=NC=3C=CC=CC3C(N2N1)=O
Name
sodium methoxide
Quantity
1.1 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
ADDITION
Type
ADDITION
Details
followed by addition of an aqueous solution of acetic acid
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC2=NC=3C=CC=CC3C(N2N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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